![molecular formula C20H20Cl2N4O6 B12450394 N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)
N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide is a chemical compound with the molecular formula C20H20Cl2N4O6 It is known for its unique structure, which includes two 4-chlorophenoxy groups attached to a butanedihydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with butanedihydrazide. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: Preparation of 4-chlorophenoxyacetic acid by reacting 4-chlorophenol with chloroacetic acid.
Step 2: Reaction of 4-chlorophenoxyacetic acid with butanedihydrazide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The 4-chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]succinohydrazide
- N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]terephthalohydrazide
- Bis(4-chlorophenoxy)acetic acid
Uniqueness
N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H20Cl2N4O6 |
|---|---|
Peso molecular |
483.3 g/mol |
Nombre IUPAC |
1-N',4-N'-bis[2-(4-chlorophenoxy)acetyl]butanedihydrazide |
InChI |
InChI=1S/C20H20Cl2N4O6/c21-13-1-5-15(6-2-13)31-11-19(29)25-23-17(27)9-10-18(28)24-26-20(30)12-32-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
Clave InChI |
UFBQMUWKYJTZSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


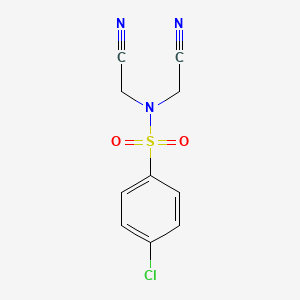
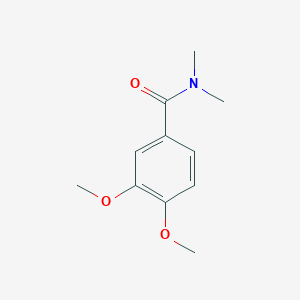
![N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12450328.png)
![1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12450342.png)

![9-Azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B12450350.png)
![N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12450353.png)
![(E)-1-Methoxy-4-(prop-1-en-1-yl)bicyclo[2.2.2]octane](/img/structure/B12450361.png)
![(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12450362.png)

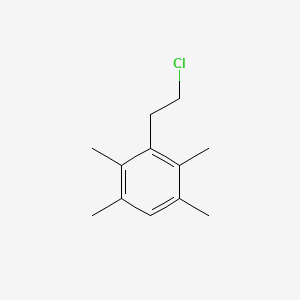
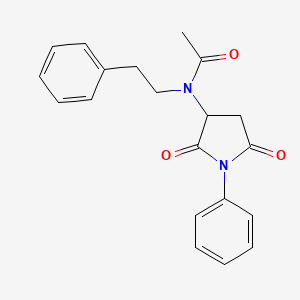
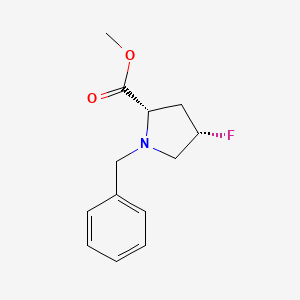
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
